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Compound of Interest

1-(2-
Compound Name:

(Methoxymethyl)phenyl)piperazine

Cat. No.: B8564721

Executive Summary & Chemical Identity

This analysis contrasts the well-characterized serotonergic ligand o-MeOPP with its homolog,
1-(2-(methoxymethyl)phenyl)piperazine. The core distinction lies in the ortho-substituent: o-
MeOPP possesses a methoxy group (-OCH

), while the analog possesses a methoxymethyl group (-CH
OCH

). This single methylene insertion significantly alters the steric and electronic landscape,
impacting receptor affinity and selectivity, particularly at 5-HT

and

-adrenergic receptors.
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Feature

o-MeOPP

1-(2-
(Methoxymethyl)phenyl)piper
azine

Common Name

1-(2-Methoxyphenyl)piperazine

2-Methoxymethyl-PP (Analog)

Structure

Arylpiperazine with ortho-

methoxy

Arylpiperazine with ortho-

methoxymethyl

Key Pharmacophore

2-Methoxy-phenylpiperazine

2-Methoxymethyl-

phenylpiperazine

Primary Target

5-HT

(Partial Agonist/Antagonist)

5-HT

-Adrenergic (Variable)

Binding Affinity (

)

1-5 nM (High Affinity)

> 10-50 nM (Predicted/Lower
Affinity)

Selectivity

Moderate (binds
, D

)

Likely reduced 5-HT

selectivity

Detailed Binding Profile & Pharmacology
0-MeOPP: The "Ortho-Methoxy" Standard

0-MeOPP is a major metabolite of several anxiolytic and antihypertensive drugs (e.g., urapidil,

enciprazine). It serves as a benchmark for the "arylpiperazine" pharmacophore.

e 5-HT

Receptor: 0-MeOPP exhibits high affinity (

nM). The ortho-methoxy group is critical; it likely functions as an intramolecular hydrogen
bond acceptor or locks the conformation to perfectly fit the receptor's hydrophobic pocket
(specifically interacting with residues like Asn386 or Asp116).
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» Off-Target Binding: It displays moderate affinity for

-adrenergic receptors (
nM) and D

dopamine receptors, contributing to side effects like hypotension.

1-(2-(Methoxymethyl)phenyl)piperazine: The
Homologated Analog

This compound introduces a methylene spacer (-CH

-) between the phenyl ring and the methoxy oxygen.

o Steric Impact: The -CH

OCH
group is bulkier and more flexible than the rigid -OCH
. The 5-HT

receptor binding pocket is sensitive to steric bulk at the ortho position. While it can
accommodate some size, the flexibility of the methoxymethyl group often leads to an
entropic penalty upon binding.

» Electronic/H-Bonding: The "ortho-effect” in 0-MeOPP relies on the oxygen atom's specific
distance from the piperazine nitrogen. Moving the oxygen one carbon away disrupts this
optimal geometry.

o Predicted Affinity: Based on SAR data for similar homologs (e.g., 2-ethoxyphenyl or 2-
ethylphenyl analogs), the affinity for 5-HT

is expected to decrease (higher

) compared to 0-MeOPP, likely shifting into the 10—-100 nM range. Conversely, this
modification often retains or slightly enhances affinity for

-adrenergic receptors, potentially worsening the selectivity profile.
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Structure-Activity Relationship (SAR) Visualization

The following diagram illustrates the mechanistic difference in binding modes driven by the
ortho-substituent.
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Caption: SAR comparison showing how the insertion of a methylene group (-CH2-) disrupts the
optimal 'Ortho-Methoxy Lock’ found in 0o-MeOPP, leading to reduced 5-HT1A affinity and altered
selectivity.

Experimental Protocols

To experimentally verify the binding differences, a competitive radioligand binding assay is the
gold standard.

Protocol: 5-HT Radioligand Binding Assay[2][3]
Objective: Determine the inhibition constant (

) of the test compounds against the selective radioligand [
H]-8-OH-DPAT.

o Tissue Preparation:
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o Harvest rat hippocampus (rich in 5-HT

receptors) or use CHO cells stably expressing human 5-HT

o Homogenize tissue in ice-cold Tris-HCI buffer (50 mM, pH 7.4).
o Centrifuge at 40,000

for 10 min; resuspend pellet. Repeat wash step twice to remove endogenous serotonin.

e Assay Setup:
o Total Binding: Incubate membrane preparation (approx. 100

g protein) with 1 nM [
H]-8-OH-DPAT.

o Non-Specific Binding (NSB): Add 10
M 5-HT (serotonin) to a set of tubes.

o Test Compounds: Add 0-MeOPP and 1-(2-(Methoxymethyl)phenyl)piperazine at
concentrations ranging from

M to

M.
e Incubation:
o Incubate at 25°C for 60 minutes to reach equilibrium.
e Termination:

o Rapid filtration through GF/B glass fiber filters (pre-soaked in 0.3% polyethylenimine to
reduce filter binding) using a cell harvester.

o Wash filters
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with ice-cold buffer.

e Analysis:
o Measure radioactivity via liquid scintillation counting.
o Calculate IC

using non-linear regression (e.g., GraphPad Prism).

o Convertto

using the Cheng-Prusoff equation:
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact
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